3-(3-Chloro-4-methoxycarbonylphenyl)isonicotinic acid, 95%
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Overview
Description
3-(3-Chloro-4-methoxycarbonylphenyl)isonicotinic acid, also known as CMIPA, is a synthetic compound that is used in various scientific research applications. It is an isonicotinic acid derivative that contains a 3-chloro-4-methoxycarbonylphenyl group. CMIPA is a white crystalline solid with a melting point of 149-150°C and a molecular weight of 302.7 g/mol. It is soluble in water and organic solvents, and is stable under normal conditions.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-methoxycarbonylphenyl)isonicotinic acid, 95% is not yet fully understood. However, it is thought to act as an inhibitor of various enzymes, such as cytochrome P450 enzymes, and to interfere with signal transduction pathways. It is also thought to bind to various proteins, such as the androgen receptor, and to modulate the activity of these proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Chloro-4-methoxycarbonylphenyl)isonicotinic acid, 95% are not yet fully understood. However, it is thought to affect various biochemical and physiological processes, such as cell proliferation, apoptosis, and signal transduction pathways. It is also thought to affect the activity of various enzymes, such as cytochrome P450 enzymes, and to modulate the activity of various proteins, such as the androgen receptor.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(3-Chloro-4-methoxycarbonylphenyl)isonicotinic acid, 95% in lab experiments is its stability and solubility in both water and organic solvents. It is also relatively easy to synthesize and is relatively inexpensive. However, the mechanism of action of 3-(3-Chloro-4-methoxycarbonylphenyl)isonicotinic acid, 95% is not yet fully understood, and the biochemical and physiological effects of 3-(3-Chloro-4-methoxycarbonylphenyl)isonicotinic acid, 95% are not yet fully understood.
Future Directions
In order to fully understand the mechanism of action and the biochemical and physiological effects of 3-(3-Chloro-4-methoxycarbonylphenyl)isonicotinic acid, 95%, further research is needed. This could include studying the structure and function of the proteins to which 3-(3-Chloro-4-methoxycarbonylphenyl)isonicotinic acid, 95% binds, as well as studying the effects of 3-(3-Chloro-4-methoxycarbonylphenyl)isonicotinic acid, 95% on various enzymes, signal transduction pathways, and cell proliferation and apoptosis. Additionally, further research is needed to better understand the effects of 3-(3-Chloro-4-methoxycarbonylphenyl)isonicotinic acid, 95% on drug metabolism and drug-drug interactions. Finally, further research is needed to explore the potential therapeutic applications of 3-(3-Chloro-4-methoxycarbonylphenyl)isonicotinic acid, 95%.
Synthesis Methods
3-(3-Chloro-4-methoxycarbonylphenyl)isonicotinic acid, 95% can be synthesized by a two-step process. First, 4-methoxycarbonylphenyl isonicotinic acid is reacted with thionyl chloride in the presence of anhydrous pyridine to form the corresponding isonicotinic acid chloride. This is then reacted with 3-chloro-4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the final product.
Scientific Research Applications
3-(3-Chloro-4-methoxycarbonylphenyl)isonicotinic acid, 95% is used in various scientific research applications, such as in the study of enzyme inhibition and protein-protein interactions. It has been used in the study of the regulation of cell proliferation and apoptosis, and in the study of signal transduction pathways. It has also been used in the study of the structure and function of proteins, and in the study of drug metabolism and drug-drug interactions.
properties
IUPAC Name |
3-(3-chloro-4-methoxycarbonylphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-14(19)10-3-2-8(6-12(10)15)11-7-16-5-4-9(11)13(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZVXBBMNYRKAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=C(C=CN=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688332 |
Source
|
Record name | 3-[3-Chloro-4-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50688332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261975-54-5 |
Source
|
Record name | 3-[3-Chloro-4-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50688332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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